molecular formula C20H14O2 B031242 1,1'-Bi-2-naphthol CAS No. 602-09-5

1,1'-Bi-2-naphthol

Cat. No. B031242
CAS RN: 602-09-5
M. Wt: 286.3 g/mol
InChI Key: PPTXVXKCQZKFBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1'-Bi-2-naphthol involves the oxidative coupling of 2-naphthol. This process is critical for generating racemic 1,1'-Bi-2-naphthol, which can be resolved into its enantiopure forms using selective inclusion compound formation with specific chiral resolving agents. For example, the R enantiomer can be selectively crystallized with (−)-N-benzylcinchonidinium chloride, illustrating the intricate balance between organic synthesis and chiral resolution techniques (Mak, 2004).

Molecular Structure Analysis

1,1'-Bi-2-naphthol is an atropisomeric molecule, meaning it has axial chirality due to restricted rotation around a single bond, in this case, the bond connecting the two naphthol units. This structural feature is essential for its application as a chiral ligand in asymmetric synthesis. The molecular recognition capabilities of 1,1'-Bi-2-naphthol are also noteworthy, as they enable the formation of charge-transfer complexes with distinct color changes, useful in visual molecular recognition (Imai et al., 2006).

Chemical Reactions and Properties

1,1'-Bi-2-naphthol's chemical properties are defined by its reactivity and the ability to participate in a wide range of chemical reactions. It has been used in Rh(III)-catalyzed synthesis of naphthols through C-H activation of sulfoxonium ylides, demonstrating its versatility in facilitating complex chemical transformations (Xu et al., 2017). Additionally, its acid-catalyzed atropisomerization has been a subject of interest, offering insights into its behavior under various acidic conditions (Genaev et al., 2017).

Physical Properties Analysis

The physical properties of 1,1'-Bi-2-naphthol, such as solubility, melting point, and optical activity, are critical for its application in organic synthesis. These properties are influenced by its molecular structure and the presence of the hydroxyl groups on the naphthol rings. The enantiomeric purity of 1,1'-Bi-2-naphthol is particularly important for its effectiveness as a chiral ligand or catalyst in asymmetric synthesis.

Chemical Properties Analysis

The chemical properties of 1,1'-Bi-2-naphthol include its acidity, reactivity towards electrophiles and nucleophiles, and its ability to form stable complexes with metals. These properties are exploited in its use as a chiral catalyst in various chemical reactions, where it can induce high enantioselectivity. The study of its protonation behavior and acid-catalyzed reactions provides valuable information on its mechanism of action in catalytic processes (Genaev et al., 2017).

Scientific Research Applications

  • Synthesis of Linear Polyurethane and Cyclic Compounds : It is used in synthesizing linear polyurethane and cyclic compounds like cyclic dimer and cyclic trimer (Gudeangadi et al., 2015).

  • Catalytic Asymmetric Synthesis : 1,1′-Bi-2-naphthol derivatives are useful for polymer-supported catalytic asymmetric synthesis, especially in catalytic asymmetric alkylation reactions (Fleischmann & Ritter, 2015).

  • Photoacid Catalyst in Acetalization : It promotes the acetalization of enol ethers and alcohols under mild, near-neutral conditions under visible light (Liu et al., 2022).

  • Production of Terphenyl-2-ol Derivatives : It's used in research for producing 1,1′:2′,1′′-terphenyl-2-ol and its derivatives (Satoh et al., 1998).

  • Molecularly Imprinted Polymers : It serves as a template for molecularly imprinted polymers, effectively resolving racemic 1,1'-bi-2-naphthol and its derivatives (Li et al., 2006).

  • Chiral Ligands and Auxiliaries in Asymmetric Synthesis : Widely used as chiral ligands and auxiliaries for asymmetric synthesis and as scaffolds for biologically active compounds (Tkachenko & Bryliakov, 2019).

  • Educational Application in Organic Chemistry : It illustrates important concepts in organic chemistry, serving as an advanced exercise for spectroscopic structural identification of organic compounds (Mak, 2004).

  • Template in Molecular Imprinting for Oxidation Reactions : Used as a template in molecular imprinting to increase yield and reaction rate in the oxidation of 2-naphthol (Karakhanov et al., 2007).

  • Large-Scale Synthesis via Oxidative Coupling : The oxidative coupling of 2-naphthols in aqueous Fe3+ solutions produces 1,1′-bi-2-naphthols effectively for large-scale synthesis (Ding et al., 1996).

  • Oxidation to q-Oxo-13c-alkyloxy-l,13c-dihydro-dibenzo [a,kl]-xanthenes : It can be oxidized to these compounds with high yields (Tan et al., 2010).

  • Use in Lewis Acid Catalysis : As a catalyst in Lewis acid catalysis, particularly when used with novel polymeric Lewis acid complexes (Hu et al., 1996).

  • Chromatographic Resolution of Enantiomers : Its efficient resolution using selectors from a small library can lead to practical large-scale chromatographic resolution of enantiomers (Huang & Li, 2005).

  • Stability in Superacid Systems : It retains its initial configuration in the superacid system HSO3F-SbF5-SO2ClF due to protective C8,C8′-diprotonation (Salnikov et al., 2018).

  • Enantioselective Photocatalytic Oxidation : It can be oxidized catalytically and enantioselectively using a chiral ruthenium complex as a photocatalyst (Hamada et al., 1994).

  • Acid-Catalyzed Atropisomerization : Undergoes acid-catalyzed atropisomerization, involving enantiomeric configuration exchange mainly via internal rotation (Genaev et al., 2017).

  • Thermochromic Properties in Solid State : Exhibits thermochromic properties in the solid state without dramatic isomerization of the component molecules (Kinuta et al., 2010).

  • Resolution Using (S)-Proline : Enantiomerically pure 1,1′-bi-2-naphthol can be obtained using (S)-proline (Shan et al., 1999).

  • Separation by Simulated Moving Bed Chromatography (SMB) : Effective separation of enantiomers with high purity and recovery using SMB (Pais et al., 1997).

  • Simple, Convenient Preparation for Enantiomerically Pure Forms : A simple method for preparing enantiomerically pure 1,1′-bi-2-naphthols (Shan et al., 1998).

Safety And Hazards

1,1’-Bi-2-naphthol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life and may spread in water systems due to its water solubility .

Future Directions

Naphthol structure is found in transition-metal catalysts particularly in the form of 1,1 ́-bi-2-naphthol which is composed of two naphthol rings connected at one carbon site on each ring . It can also react with zirconium (IV) isopropoxide isopropanol complex to form a chiral Lewis acid catalyst for the facile enantioselective allylation of aldehydes by allyltributyltin . This suggests potential future directions in the field of asymmetric synthesis .

properties

IUPAC Name

1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTXVXKCQZKFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060526
Record name [1,1'-Binaphthalene]-2,2'-diol
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Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Bi-2-naphthol

CAS RN

602-09-5, 18531-94-7, 18531-99-2
Record name BINOL
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Record name 1,1'-Bi-2-naphthol
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Record name 1,1'-Bi-2-naphthol
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Record name [1,1'-Binaphthalene]-2,2'-diol
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Record name (S)-1,1'-Binaphthalene-2,2'-diol
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Record name 1,1'-binaphthyl-2,2'-diol
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Record name BINOL, (R)-
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Synthesis routes and methods I

Procedure details

A reaction flask described in example 9 was charged with a solution of catalyst 1c (12.2 mg, 0.02 mmol) in anhydrous CCl4 (1 mL). The solution was stirred for 10 min under an oxygen atmosphere and then treated with a solution of 7-octyloxy-2-naphthol (54 mg, 0.2 mmol) in anhydrous CCl4 (1 mL) under 0° C. The reaction mixture was stirred at 0° C. until the reaction was complete (monitored by TLC). The crude mixture was concentrated under reduced pressure, and purified by column chromatography (Ethyl acetate/Petroleum ether=⅓) to give (R)-BINOL 3j, Yield 99%. [α]D25=−153.8 (c=0.5 in EtOAc), 1HNMR (300 MHz, CDCl3) δ (ppm) 7.87 (d, J=9.0 Hz, 2H, 2×HC (5)), 7.78 (d, J=9.0 Hz, 2H, 2×HC (4)), 7.21 (d, J=9.0 Hz, 2H, 2×HC (3)), 7.03 (dd, J=9.0 Hz, 2.4 Hz, 2H, 2×HC (6)), 6.49 (d, J=2.1 Hz, 2H, 2×HC (8)), 5.07 (s, 2H, 2×OH), 3.67–3.77 (m, 4H, 4×OCH2), 1.59–1.66 (m, 4H, 4×OCH2CH2), 1.25–1.29 (m, 20H, 20×CH2), 0.86–0.90 (t, 6H, 6×CH3). e.e. 94%.
Name
7-octyloxy-2-naphthol
Quantity
54 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
12.2 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

A reaction flask described in example 9 was charged with a solution of catalyst 1c (12.2 mg, 0.02 mmol) in anhydrous CCl4 (1 mL). The solution was stirred for 10 min under an oxygen atmosphere and then treated with a solution of 7-ethoxy-2-naphthol (38 mg, 0.2 mmol) in anhydrous CCl4 (1 mL) under 0° C. The reaction mixture was stirred at 0° C. until the reaction was complete (monitored by TLC). The crude mixture was concentrated under reduced pressure, and purified by column chromatography (Ethyl acetate/Petroleum ether=⅓) to give (R)-BINOL 3e, Yield 99%. [α]D25=−154.0 (c=0.4 in EtOAc), 1HNMR (300 MHz, CDCl3) δ (ppm) 7.87 (d, J=9.0 Hz, 2H, 2×HC (5)), 7.78 (d, J=9.0 Hz, 2H, 2×HC (4)), 7.21 (d, J=9.0 Hz, 2H, 2×HC (3)), 7.03 (dd, J=9.0 Hz, 2.4 Hz, 2H, 2×HC (6)), 6.49 (d, J=2.1 Hz, 2H, 2×HC (8)), 5.06 (s, 2H, 2×OH), 3.78 (m, 4H, 4×OCH2), 1.28 (t, 6H, 6×CH3). e.e. 96%.
Quantity
38 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
12.2 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods III

Procedure details

A reaction flask described in example 9 was charged with a solution of catalyst 1c (12.2 mg, 0.02 mmol) in anhydrous CCl4 (1 mL). The solution was stirred for 10 min under an oxygen atmosphere and then treated with a solution of 6-bromo-2-naphthol (44 mg, 0.2 mmol) in anhydrous CCl4 (1 mL) under 0° C. The reaction mixture was stirred at 0° C. until the reaction was complete (monitored by TLC). The crude mixture was concentrated under reduced pressure, and purified by column chromatography (Ethyl acetate/Petroleum ether-⅓) to give (R)-BINOL 3c, Yield 99%. [α]D25=−33.7 (c=0.4 in EtOAc), 1H NMR (300 MHz, CDCl3) δ (ppm) 8.06 (d, J=1.8 Hz, 2H, 2×HC (4)), 7.89 (d, J=9.0 Hz, 2H, 2×HC (5)), 7.37 (d, J=6.9 Hz, 2H, 2×HC (8)), 7.36 (dd, J=9.0 Hz, 1.8 Hz, 2H, 2×HC (7)), 6.96 (d, J=9.0 Hz, 2H, 2×HC (3)), 5.08 (s, 2H, 2×OH). e.e. 90%, and the configuration was R (Kromasil CHI-TBB column, Hexane/propan-2-ol=80: 20; flow rate 1 mL/min; S-isomer, tR 6.68 min and R-isomer, tR 7.51 min).
Quantity
44 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
12.2 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods IV

Procedure details

A reaction flask described in example 9 was charged with a solution of catalyst 1c (12.2 mg, 0.02 mmol) in anhydrous CCl4 (1 mL). The solution was stirred for 10 min under an oxygen atmosphere and then treated with a solution of 7-methoxy-2-naphthol (35 mg, 0.2 mmol) in anhydrous CCl4 (1 mL) under 0° C. The reaction mixture was stirred at 0° C. until the reaction was complete (monitored by TLC). The crude mixture was concentrated under reduced pressure, and purified by column chromatography (Ethyl acetate/Petroleum ether=⅓) to give (R)-BINOL 3b, Yield 95%. [α]D25=−104.7 (c=0.35 in EtOAc), 1HNMR (300 MHz, CDCl3) δ (ppm) 7.88 (d, J=9.0 Hz, 2H, 2×HC (5)), 7.79 (d, J=9.0 Hz, 2H, 2×HC (4)), 7.22 (d, J=8.7 Hz, 2H, 2×HC (3)), 7.03 (dd, J=9.0 Hz, 2.4 Hz, 2H, 2×HC (6)), 6.49 (d, J=2.4 Hz, 2H, 2×HC (8)), 5.08 (s, 2H, 2×OH), 3.59 (s, 6H, 2×OCH3). e.e. 95%, and the configuration was R (Kromasil CHI-TBB column, Hexane/propan-2-ol=80: 20; flow rate 1 mL/min; S-isomer, tR 4.95 min and R-isomer, tR 5.32 min).
Quantity
35 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
12.2 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods V

Procedure details

A two-neck round bottom flask (50 mL) was charged with a solution of catalyst 1c (122 mg, 0.2 mmol) in anhydrous CCl4 (10 mL). The solution was stirred for 10 min under an oxygen atmosphere and then treated with a solution of 2-naphthol (290 mg, 2 mmol) in anhydrous CCl4 (10 mL). The reaction mixture was stirred at 0° C. until the reaction was complete (monitored by TLC). The crude mixture was concentrated under reduced pressure, and purified by column chromatography (Ethyl acetate/Petroleum ether=⅓) to give (R)-BINOL 3a, Yield 85%. 1HNMR (300 MHz, CDCl3) δ (ppm) 7.98 (d, J=9.0 Hz, 2H, 2×HC (4)), 7.90 (d, J=7.8 Hz, 2H, 2×HC (5)), 7.38 (d, J=9.0 Hz, 2H, 2×HC (8)), 7.41–7.27 (m, 4H, 2×HC (6), 2×HC (7)), 7.16 (d,J=8.4 Hz, 2H, 2×HC (3)), 5.09 (s, 2H, 2×OH). e.e. 90% and the configuration was R (Kromasil CHI-TBB column, Hexane/propan-2-ol=90: 10; flow rate 1 mL/min; S-isomer, tR 7.78 min and R-isomer, tR 8.79 min).
Quantity
290 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
122 mg
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,1'-Bi-2-naphthol
Reactant of Route 2
Reactant of Route 2
1,1'-Bi-2-naphthol
Reactant of Route 3
1,1'-Bi-2-naphthol
Reactant of Route 4
1,1'-Bi-2-naphthol
Reactant of Route 5
1,1'-Bi-2-naphthol
Reactant of Route 6
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